(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethylhexenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid typically involves multiple steps One common approach starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Dimethylhexenoic Acid Moiety: This step involves the alkylation of a suitable precursor with a dimethylhexenoic acid derivative, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dimethylhexenoic acid moiety can interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4,4-dimethylhex-5-enoic acid: Lacks the Boc protecting group.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylhex-5-enoic acid: Has a different substitution pattern on the hexenoic acid moiety.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid is unique due to the presence of both the Boc protecting group and the dimethylhexenoic acid moiety. This combination of structural features allows for specific interactions with biological targets and provides versatility in synthetic applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C13H23NO4/c1-7-13(5,6)8-9(10(15)16)14-11(17)18-12(2,3)4/h7,9H,1,8H2,2-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
InChI Key |
IQOAAHOTKXTXND-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)C=C)C(=O)O |
Origin of Product |
United States |
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